

# Application Note and Protocol: Asymmetric Synthesis of (R)-Fluoxetine and (R)-Atomoxetine Intermediates

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Compound of Interest		
Compound Name:	(R)-Duloxetine	
Cat. No.:	B040053	Get Quote

Audience: Researchers, scientists, and drug development professionals.

### Introduction:

(R)-Fluoxetine and (R)-atomoxetine are important chiral pharmaceutical compounds. The development of efficient and stereoselective synthetic routes to their key chiral intermediates is a critical aspect of their manufacturing. This document outlines established protocols for the asymmetric synthesis of key intermediates for (R)-fluoxetine, namely (R)-N-methyl-3-phenyl-3-hydroxypropylamine, and for (R)-atomoxetine, (R)-N-methyl-3-hydroxy-3-phenylpropylamine, which can be a common intermediate, and (R)-methylhydroxylaminopropanol. The described methods include iridium-catalyzed asymmetric hydrogenation and Corey-Bakshi-Shibata (CBS) reduction, providing high yields and excellent enantioselectivity.

### **Data Presentation**

The following tables summarize the quantitative data for the asymmetric synthesis of the key intermediates for (R)-fluoxetine and (R)-atomoxetine.

Table 1: Asymmetric Synthesis of (R)-N-methyl-3-phenyl-3-hydroxypropylamine (Intermediate for (R)-Fluoxetine and (R)-Atomoxetine)



Method	Substra te	Catalyst /Reagen t	Solvent	Temper ature (°C)	Yield (%)	Enantio meric Excess (ee) (%)	Referen ce
Iridium- Catalyze d Asymmet ric Hydroge nation	N-Boc-3- amino-1- phenylpr opan-1- one	[Ir(COD) CI]2 / Chiral Tridentat e Ferrocen e-Based Phosphin e Ligand	Toluene	25–30	99	>99	[1][2][3]
Corey- Bakshi- Shibata (CBS) Reductio	3- Chloropr opiophen one	(R)-2- Methyl- CBS- oxazabor olidine, Borane dimethyl sulfide complex (BMS)	THF	-20 to RT	High	>95	[4]
Catalytic Asymmet ric Allylation	Benzalde hyde	Ti(IV)/(R) -BINOL- based catalyst	CH2Cl2	-20	90	99	[5]

Table 2: Asymmetric Synthesis of (R)-methylhydroxylaminopropanol (Intermediate for (R)-Atomoxetine)



Method	Substra te	Catalyst /Reagen t	Solvent	рН	Yield (%)	Enantio meric Excess (ee) (%)	Referen ce
Asymmet ric Hydroge nation	3- methoxy methyla mino-1- phenyl-1- propanon e	RuCl <sub>2</sub> - ((S)- DMSEG PHOS) ((S)- DAIPEN)	Methanol	6-14	High	High	[6]

## **Experimental Protocols**

# Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation for (R)-N-Boc-3-amino-1-phenyl-1propanol

This protocol describes the asymmetric hydrogenation of N-Boc-3-amino-1-phenylpropan-1-one to yield the chiral alcohol intermediate.

### Materials:

- N-Boc-3-amino-1-phenylpropan-1-one
- [Ir(COD)Cl]<sub>2</sub> (Iridium catalyst precursor)
- Chiral tridentate ferrocene-based phosphine ligand (e.g., (Rc,Sp,Rc)-L6)[1]
- Sodium tert-butoxide (NaOtBu)
- · Toluene, anhydrous
- Hydrogen gas (H<sub>2</sub>)
- Standard glassware for inert atmosphere reactions



### Procedure:

- In a glovebox, a reaction vessel is charged with [Ir(COD)Cl]<sub>2</sub> (0.05 mol%) and the chiral phosphine ligand (0.105 mol%).
- Anhydrous toluene is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst complex.
- N-Boc-3-amino-1-phenylpropan-1-one (1.0 mmol) and NaOtBu (5 mol%) are added to the reaction vessel.
- The vessel is sealed, removed from the glovebox, and connected to a hydrogen gas line.
- The reaction mixture is stirred under a hydrogen atmosphere (pressure may vary, typically 1-50 atm) at room temperature (25–30 °C) until the reaction is complete (monitored by TLC or HPLC).
- Upon completion, the reaction is carefully vented, and the solvent is removed under reduced pressure.
- The residue is purified by column chromatography on silica gel to afford (R)-N-Boc-3-amino-1-phenyl-1-propanol.[1][2][3]

# Protocol 2: Corey-Bakshi-Shibata (CBS) Reduction for (R)-3-chloro-1-phenyl-1-propanol

This protocol details the enantioselective reduction of 3-chloropropiophenone. The resulting chiral alcohol can be further converted to the desired amino alcohol.

#### Materials:

- 3-Chloropropiophenone
- (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
- Borane dimethyl sulfide complex (BMS, ~10 M)
- Tetrahydrofuran (THF), anhydrous



- Methanol
- Standard glassware for inert atmosphere reactions

#### Procedure:

- A flame-dried flask under an inert atmosphere (e.g., argon or nitrogen) is charged with (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq).
- Anhydrous THF is added, and the solution is cooled to -20 °C.
- BMS (0.6 eq) is added dropwise, and the mixture is stirred for 10 minutes.
- A solution of 3-chloropropiophenone (1.0 eq) in anhydrous THF is added slowly over 30 minutes, maintaining the temperature at -20 °C.
- The reaction is stirred at -20 °C for 1-2 hours or until completion as monitored by TLC.
- The reaction is quenched by the slow addition of methanol at -20 °C.
- The mixture is allowed to warm to room temperature and stirred for an additional 30 minutes.
- The solvents are removed under reduced pressure, and the residue is worked up with an appropriate aqueous solution (e.g., 1 M HCl) and extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography.[7][4]

# Protocol 3: Asymmetric Hydrogenation for (R)-methylhydroxylaminopropanol

This protocol describes the synthesis of a key intermediate for (R)-atomoxetine.

### Materials:

3-methoxymethylamino-1-phenyl-1-propanone hydrochloride



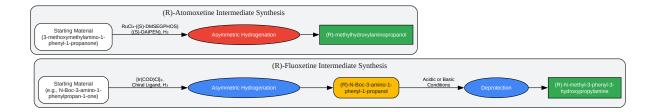
- RuCl<sub>2</sub>-((S)-DMSEGPHOS)((S)-DAIPEN) (Ruthenium catalyst with chiral ligands)
- Methanol
- Base (e.g., NaOH) to adjust pH
- Hydrogen gas (H<sub>2</sub>)
- High-pressure reactor

### Procedure:

- A high-pressure reactor is charged with 3-methoxymethylamino-1-phenyl-1-propanone hydrochloride and the ruthenium catalyst.
- Methanol is added as the solvent.
- The pH of the reaction mixture is adjusted to a range of 6-14 using a suitable base.
- The reactor is sealed and purged with hydrogen gas.
- The reaction is pressurized with hydrogen and stirred at a controlled temperature until the reaction is complete.
- After the reaction, the reactor is cooled and depressurized.
- The catalyst is removed by filtration.
- The filtrate is concentrated under reduced pressure, and the product is isolated and purified.
   [6]

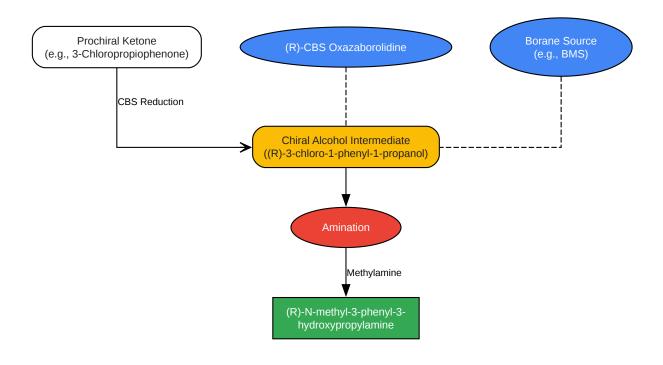
### **Visualizations**





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Caption: Workflow for the asymmetric synthesis of key intermediates for (R)-fluoxetine and (R)-atomoxetine.



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Caption: Logical pathway of the Corey-Bakshi-Shibata (CBS) reduction for intermediate synthesis.

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